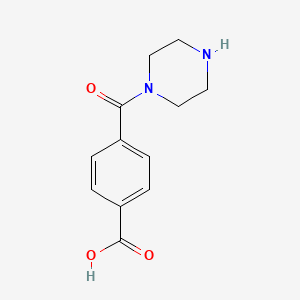

4-(Piperazine-1-carbonyl)-benzoic acid

描述

Contextualization of Piperazine (B1678402) and Benzoic Acid Scaffolds in Bioactive Molecules

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of approved drugs. Its popularity stems from its favorable physicochemical properties. The piperazine moiety can improve the aqueous solubility and bioavailability of a drug candidate, and its nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. This versatility has led to the incorporation of the piperazine scaffold in drugs with a wide array of therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer agents.

Similarly, the benzoic acid scaffold is a fundamental building block in a plethora of biologically active compounds. As an aromatic carboxylic acid, it serves as a key component in numerous natural products and synthetic drugs. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring can be substituted to modulate potency, selectivity, and metabolic stability. The applications of benzoic acid derivatives are extensive, ranging from antimicrobial agents to non-steroidal anti-inflammatory drugs (NSAIDs) and targeted cancer therapies.

Overview of the Chemical Compound's Significance in Drug Discovery Programs

The chemical compound 4-(Piperazine-1-carbonyl)-benzoic acid serves as a valuable bifunctional linker and a core scaffold in the design of new therapeutic agents. Its structure allows for the connection of two different molecular fragments, a strategy often employed in the development of multi-target drugs or sophisticated drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).

In the realm of PROTACs, which are designed to selectively degrade target proteins, bifunctional linkers are crucial for bringing a target protein and an E3 ubiquitin ligase into close proximity. The Boc-protected form of this compound has been utilized in the synthesis of PROTACs aimed at degrading the androgen receptor, a key target in the treatment of prostate cancer. This highlights the compound's utility in creating next-generation therapeutics.

Furthermore, derivatives of this core structure are being actively investigated for a variety of therapeutic applications. For instance, research has shown that derivatives of 4-(piperazine-1-yl)benzoic acid, a closely related intermediate, exhibit significant antibacterial activity. In one study, a series of novel piperazine derivatives were synthesized from 4-(piperazine-1-yl)benzonitrile, which was then converted to 4-(piperazine-1-yl)benzoic acid. These compounds were subsequently screened for their antibacterial efficacy.

Another related study focused on the synthesis and antimicrobial evaluation of 4-(Piperazin-1-ylcarbonyl)aniline, an amide derivative of p-aminobenzoic acid (PABA). researchgate.net This compound demonstrated notable antibacterial and antifungal properties when compared to standard drugs. researchgate.net

The following table summarizes the antimicrobial activity of this related compound:

| Microorganism | Zone of Inhibition (mm) |

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 19 |

| Aspergillus niger | 17 |

Research into structurally similar compounds, such as 4-benzamidobenzoic acid hydrazide derivatives, has also yielded promising results. These compounds have been identified as novel inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. One derivative, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, was found to be a particularly potent inhibitor of sEH. nih.gov

The inhibitory activity of a selection of these derivatives is presented below:

| Compound | sEH Inhibitory Activity (%) at 1 nM |

| 5c (4-chloro derivative) | 47 |

| 6c (4-chloro butanoic acid derivative) | 72 |

| AUDA (standard) | 50 |

These examples underscore the broad therapeutic potential of molecules built upon the this compound framework and its close analogs, paving the way for the development of new treatments for a wide range of diseases.

Structure

3D Structure

属性

IUPAC Name |

4-(piperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDUGMOWFSOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365995 | |

| Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691394-20-4 | |

| Record name | 4-(1-Piperazinylcarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 691394-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Piperazine 1 Carbonyl Benzoic Acid and Its Derivatives

Established Synthetic Pathways and Chemical Reactions

The primary route to synthesizing 4-(piperazine-1-carbonyl)-benzoic acid and its analogues is through the formation of an amide bond. This can be achieved via several reliable strategies, principally involving the coupling of a carboxylic acid and an amine, or by modifying the core structure after the initial coupling.

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical field. researchgate.net The reaction typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.netluxembourg-bio.com In the context of this compound, this involves the reaction of a piperazine (B1678402) derivative with a terephthalic acid derivative where one of the two carboxylic acid groups is protected or activated.

A common and effective method is the use of coupling reagents that facilitate this reaction. Carbodiimides are a prominent class of such reagents. For instance, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with an additive like 4-(Dimethylamino)pyridine (DMAP), is employed to couple carboxylic acids with amines. acgpubs.org The process involves the carboxylic acid reacting with EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (piperazine) to form the desired amide. luxembourg-bio.com Other activating agents such as 1-hydroxybenzotriazole (HOBt) can also be used with carbodiimides to improve efficiency and minimize side reactions. nih.gov

Another strategy involves converting the carboxylic acid to a more reactive acyl chloride. For example, 3-acetyl-18β-glycyrrhetinic acid can be converted to its acyl chloride using oxalyl chloride, and this intermediate can then react directly with piperazine without the need for purification. nih.gov This approach, however, requires that other functional groups in the molecule are stable to the conditions of acyl chloride formation.

| Coupling Reagent/System | Additive(s) | Typical Reaction | Reference |

| EDC.HCl | DMAP | Amide coupling of chromone-2-carboxylic acid with piperazine derivatives. | acgpubs.org |

| EDCl | HOBt | Synthesis of piperazinyl amide derivatives of 18β-glycyrrhetinic acid. | nih.gov |

| Oxalyl Chloride | None | Formation of an acyl chloride from a carboxylic acid, followed by reaction with piperazine. | nih.gov |

| DCC | None | Formation of an O-acylurea intermediate for subsequent reaction with an amine. | luxembourg-bio.com |

Creating derivatives of this compound involves introducing substituents onto either the piperazine ring or the benzoic acid ring. This allows for the exploration of structure-activity relationships in drug discovery.

Piperazine Moiety Functionalization: The piperazine scaffold is highly versatile, though historically, most derivatives feature substitution only at the nitrogen atoms. nih.gov Modern synthetic methods now allow for direct C–H functionalization of the piperazine ring, lending significant structural diversity. nih.govnih.gov These advanced strategies include:

Photoredox Catalysis: This method uses light and a photocatalyst (e.g., Ir(ppy)₃) to generate an α-amino radical from an N-protected piperazine, which can then couple with various partners like heteroaryl chlorides or electron-deficient benzonitriles. nih.govmdpi.com

α-Lithiation Trapping: This involves the deprotonation of a carbon atom adjacent to a nitrogen using a strong base, followed by quenching with an electrophile. nih.gov

Transition-Metal-Catalyzed α-C–H Functionalizations: These reactions use transition metals to activate and functionalize the C-H bonds of the piperazine ring. nih.gov

Benzoic Acid Moiety Functionalization: The benzoic acid portion can be functionalized through several established reactions. A common starting material for derivatives is 4-fluorobenzoic acid. In a nucleophilic aromatic substitution reaction, the fluorine atom can be displaced by the nitrogen of a piperazine derivative. This was demonstrated in a synthesis where ethyl 1-piperazinecarboxylate was reacted with 4-fluorobenzoic acid in the presence of potassium carbonate to yield 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. researchgate.net

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing byproducts and simplifying purification. Key parameters that are frequently adjusted include stoichiometry, temperature, solvent, and reaction time.

In the synthesis of piperazinyl amides, the stoichiometry of the reactants is a crucial factor. For example, when reacting a molecule with a carboxylic acid and another reactive site with piperazine, an excess of piperazine can be used to prevent the formation of undesired bis-amide byproducts where one piperazine molecule links two carboxylic acid molecules. nih.gov The sequence of adding reagents is also important; adding the activated carboxylic acid dropwise to a solution of excess piperazine ensures that the activated intermediate is always surrounded by the desired amine, favoring the formation of the mono-amide product. nih.gov

Reaction temperature and time are also optimized. One synthesis of a piperazine-benzoic acid derivative involved heating the reaction mixture at 353 K (80 °C) for 12 hours under a nitrogen atmosphere to ensure the reaction went to completion. researchgate.net

Purification protocols are integral to achieving high purity. A common workup procedure involves partitioning the reaction mixture between an organic solvent, such as dichloromethane (DCM), and an aqueous basic solution, like 5% sodium bicarbonate (NaHCO₃), to remove unreacted acid and water-soluble byproducts. acgpubs.org The final product is often isolated and purified using techniques like flash chromatography. acgpubs.org

| Parameter | Condition | Purpose | Reference |

| Stoichiometry | Excess piperazine | Avoid formation of bis-amide byproducts. | nih.gov |

| Reagent Addition | Dropwise addition of activated acid to piperazine solution | Maximize mono-amide product formation. | nih.gov |

| Temperature | 353 K (80 °C) | Drive the reaction to completion. | researchgate.net |

| Atmosphere | Inert (Nitrogen) | Prevent side reactions with atmospheric components. | researchgate.net |

| Purification | Partition between DCM and 5% NaHCO₃, followed by flash chromatography | Remove impurities and isolate the final product. | acgpubs.org |

Spectroscopic and Chromatographic Characterization in Synthetic Validation

The validation of the synthesis of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure and assess purity.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A characteristic carbonyl (C=O) stretch for the amide and the carboxylic acid, as well as N-H bends (if applicable), would be expected in the IR spectrum. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition and molecular formula. acgpubs.org

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound with high accuracy. bldpharm.com It can also be used for quantitative analysis. uzh.ch

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both purity information and mass confirmation of the components in a mixture. bldpharm.com

Other Characterization Methods:

Melting Point: The melting point of a solid compound is a useful indicator of its purity; a sharp melting range typically suggests a pure substance. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which can be compared to the theoretical values calculated from the molecular formula. researchgate.net

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure and stereochemistry in the solid state. researchgate.net

| Technique | Purpose | Reference |

| NMR Spectroscopy | Elucidate molecular structure and connectivity. | researchgate.net |

| IR Spectroscopy | Identify functional groups (e.g., C=O, N-H). | researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition and molecular formula. | acgpubs.org |

| HPLC | Determine purity and perform quantitative analysis. | bldpharm.comuzh.ch |

| X-ray Crystallography | Provide definitive structural confirmation for crystalline solids. | researchgate.net |

| Melting Point & Elemental Analysis | Assess purity and confirm elemental composition. | researchgate.net |

In Vitro Biological Activity Spectrum of 4 Piperazine 1 Carbonyl Benzoic Acid Analogues

Enzyme Inhibition Studies

Analogues of 4-(piperazine-1-carbonyl)-benzoic acid have been investigated for their ability to inhibit cholinesterase enzymes, primarily acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.gov A series of phthalimide (B116566) derivatives incorporating the piperazine-benzoic acid moiety were synthesized and evaluated for their anti-cholinesterase activity. nih.gov

Notably, substitutions on the phenyl ring of the benzoic acid portion significantly influenced the inhibitory potency. The introduction of electron-withdrawing groups, such as chlorine and fluorine, at the meta-position, and an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring resulted in enhanced acetylcholinesterase inhibitory activity. nih.gov Two standout compounds from this series were compound 4e (with a meta-fluoro substitution) and compound 4i (with a para-methoxy substitution), which demonstrated significantly greater potency than the reference drug, donepezil. nih.gov

| Compound | Substitution | IC₅₀ (nM) vs. AChE |

| 4e | m-Fluoro | 7.1 |

| 4i | p-Methoxy | 20.3 |

| Donepezil | Reference | 410 |

Another study explored a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. nih.gov Virtual screening through molecular docking suggested that some of these derivatives could bind to both the peripheral anionic site and the catalytic site of human acetylcholinesterase. nih.gov The biological evaluation, using Ellman's method, confirmed that these piperazine (B1678402) derivatives exhibited AChE inhibitory activity in a concentration-dependent manner. nih.gov Among the tested compounds, S3 , which features a 4-(4-chloro)-benzenesulfonyl group, showed significant inhibition. nih.gov

Derivatives of the this compound scaffold have also been explored as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are considered important targets in cancer therapy. jst.go.jp

One study identified 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid (9b ) as an HDAC1 inhibitor. nih.gov Further structure-activity relationship studies, where the 1-methylbenzimidazole (B167850) ring was replaced with other heterocyclic systems like benzimidazole, benzoxazole, and benzothiazole, led to the development of compounds that selectively inhibited HDAC6 over HDAC1. nih.gov These para-substituted hydroxamic acid derivatives (9a-d ) were found to be active HDAC inhibitors, while their meta-substituted counterparts were largely inactive. nih.govelsevierpure.com

| Compound | R Group | HDAC6 IC₅₀ (µM) | HDAC1 IC₅₀ (µM) |

| 9a | Benzimidazole | 0.1 - 1.0 | 0.9 - 6.0 |

| 9b | 1-Methylbenzimidazole | 0.1 - 1.0 | 0.9 - 6.0 |

| 9c | Benzoxazole | 0.1 - 1.0 | 0.9 - 6.0 |

| 9d | Benzothiazole | 0.1 - 1.0 | 0.9 - 6.0 |

In a separate investigation, a series of indole-piperazine hybrid structures were designed and synthesized as potential HDAC inhibitors. jst.go.jp Among these, compounds 6a and 6b displayed submicromolar activity against HDAC1. jst.go.jp Specifically, compound 6a showed a preferential affinity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3, and exhibited better antiproliferative activities against K562 and HCT116 cancer cell lines than the approved HDAC inhibitor, chidamide. jst.go.jp

| Compound | HDAC1 IC₅₀ (nM) |

| 6a | 205 |

| 6b | 280 |

Currently, there is limited direct evidence in the provided search results detailing the inhibition of the oxidative phosphorylation (OXPHOS) pathway by analogues of this compound. Further research is required to explore the potential of this chemical scaffold in targeting components of the OXPHOS pathway.

The this compound framework has been utilized in the design of potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair and a key target in oncology. bohrium.com A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. bohrium.com

The study revealed that derivatives substituted with a furan (B31954) ring showed superior PARP-1 inhibitory activity. bohrium.com Among these, compound 14p demonstrated the most potent inhibitory effect on the PARP-1 enzyme, with an IC₅₀ value of 0.023 µM, which is comparable to the well-known PARP inhibitor, Olaparib. bohrium.com Furthermore, compounds 14p and 14q displayed significant antiproliferation activity against BRCA-1 deficient MDA-MB-436 cells while remaining inactive against wild-type MCF-7 cells, indicating a high degree of selectivity and targeting. bohrium.com

| Compound | PARP-1 IC₅₀ (µM) | MDA-MB-436 IC₅₀ (µM) |

| 14p | 0.023 | 43.56 ± 0.69 |

| 14q | Not specified | 36.69 ± 0.83 |

| Olaparib | Similar to 14p | Not specified |

The emergence of the COVID-19 pandemic spurred research into inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.govmdpi.com The piperazine scaffold has been a key feature in the design of non-covalent Mpro inhibitors. researchgate.net

One study reported the discovery of potent non-covalent, non-peptide Mpro inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold. researchgate.net A high-throughput virtual screening identified a compound with a piperazine ring that showed moderate inhibition against Mpro with an IC₅₀ of 4.2 µM. researchgate.net Further optimization of this lead compound led to the synthesis of new derivatives with significantly improved enzyme inhibition. researchgate.net For instance, compound 141 displayed a significant enzymatic inhibitory activity against Mpro with an IC₅₀ of 0.4 µM and excellent antiviral activity against SARS-CoV-2 with an EC₅₀ value of 1.1 µM. researchgate.net

Analogues of this compound have also been investigated for their inhibitory activity against other enzyme systems.

Carbonic Anhydrases: A series of 2-benzylpiperazines were synthesized and tested for their inhibition of various human carbonic anhydrase (hCA) isoforms. nih.gov Many of these compounds, which included a sulfamoylbenzamide group as a zinc-binding moiety, exhibited low to medium nanomolar inhibition constants (Ki) against hCA I, II, and IV. nih.gov

Antimicrobial Efficacy Assessments

Analogues derived from the this compound scaffold have been the subject of extensive antimicrobial screening. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, and anti-mycobacterial effects. The following sections delineate the specific findings from these assessments.

Derivatives of piperazine have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on various synthesized piperazine analogues have shown significant inhibitory effects. For instance, certain N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties exhibited potent activity, particularly against Gram-negative strains like Escherichia coli. mdpi.com One compound in this series, designated 6c, showed the highest activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. mdpi.com Other analogues, such as compounds 4, 6c, and 6d, were highly effective against the Gram-positive bacterium Staphylococcus aureus, with MIC values of 16 μg/mL. mdpi.com

Furthermore, the incorporation of a 4-(carbopiperazin-1-yl)piperazinyl moiety at the C7 position of fluoroquinolones, a known class of antibacterial agents, has been shown to enhance their antimicrobial activities. nih.gov Many of these synthesized derivatives displayed excellent potency against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values below 0.016 μg/mL, an activity level comparable to ciprofloxacin. nih.gov This suggests that the addition of substituted piperazine moieties can improve the ability of these compounds to penetrate the bacterial cell wall. nih.gov

| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N,N′-disubstituted piperazine (6c) | Escherichia coli | 8 μg/mL | mdpi.com |

| N,N′-disubstituted piperazines (4, 6c, 6d) | Staphylococcus aureus | 16 μg/mL | mdpi.com |

| N,N′-disubstituted piperazine (6d) | Bacillus subtilis | 16 μg/mL | mdpi.com |

| Fluoroquinolone-piperazine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.016 μg/mL | nih.gov |

| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative (6b) | Various pathogenic bacteria | Significant activity | researchgate.net |

The antifungal potential of piperazine and benzoic acid derivatives has also been investigated. While many N,N′-disubstituted piperazine compounds showed significant antibacterial effects, their activity against fungal species was generally moderate. researchgate.netmdpi.com In a study screening various piperazine derivatives, most compounds were tested against fungal strains including Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netmdpi.com Although most showed only weak to moderate effects, specific analogues, such as a 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative (6b), demonstrated significant activity against the tested pathogenic fungal strains. researchgate.net

Separately, research into benzoic acid derivatives isolated from Piper lanceaefolium has identified compounds with activity against Candida albicans. nih.gov Specifically, lanceaefolic acid methyl ester displayed antifungal properties with a minimal inhibitory concentration value of 100 microg/mL. nih.gov This indicates that the benzoic acid component of the core structure can contribute to antifungal efficacy.

| Compound/Analogue Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| N,N′-disubstituted piperazines | Candida albicans, Aspergillus flavus | Moderate activity | mdpi.com |

| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative (6b) | Various pathogenic fungi | Significant activity | researchgate.net |

| Lanceaefolic acid methyl ester (Benzoic acid derivative) | Candida albicans | 100 µg/mL | nih.gov |

Analogues of the this compound scaffold are being explored for their potential against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. Research into novel classes of inhibitors has identified piperidine-4-carboxamides as potent agents against mycobacteria. nih.gov Structure-activity relationship studies of a lead compound, MMV688844, led to the development of analogues with increased antibacterial activity against Mycobacterium abscessus, a related nontuberculous mycobacterium. nih.gov

In the search for new antitubercular agents, other heterocyclic compounds have shown promise. A series of 1,4-benzoxazinone-based molecules demonstrated potent antimycobacterial activity, with MIC values ranging from 2 to 8 μg/mL against Mtb. nih.gov This activity extended to several drug-resistant strains. nih.gov Similarly, new carbamate (B1207046) derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine scaffold have exhibited remarkable activity against a panel of clinical Mtb isolates, with MIC90 values below 0.5 μM. researchgate.net These findings highlight the potential of developing piperazine-containing and related heterocyclic structures into effective treatments for tuberculosis.

| Compound/Analogue Class | Mycobacterial Strain | Activity (MIC/MIC90) | Reference |

|---|---|---|---|

| Piperidine-4-carboxamides | Mycobacterium abscessus | Potent inhibitors | nih.gov |

| 1,4-Benzoxazinone derivatives | Mycobacterium tuberculosis (including drug-resistant strains) | 2 - 8 μg/mL | nih.gov |

| Imidazo[2,1-b] nih.govnih.govoxazine carbamate derivatives | Mycobacterium tuberculosis (clinical isolates) | < 0.5 μM (MIC90) | researchgate.net |

Receptor Interaction and Modulation

Beyond their antimicrobial effects, analogues of this compound have been designed and synthesized to act as specific modulators of G-protein coupled receptors (GPCRs). These receptors are crucial for cellular signaling, and their modulation can have significant therapeutic implications, particularly in inflammatory diseases and viral infections.

The P2Y14 receptor is a G-protein coupled receptor that mediates inflammatory responses, making it a target for anti-inflammatory therapies. nih.gov Analogues based on a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold have been explored as P2Y14 receptor antagonists. nih.gov Structure-activity relationship studies, guided by computational modeling, have aimed to optimize the affinity of these compounds. nih.govnih.gov A known zwitterionic, heterocyclic P2Y14R antagonist was modified with various groups on the central phenyl and terminal piperidine (B6355638) moieties. nih.gov The research found that creating an uncharged piperidine bioisostere could maintain moderate receptor affinity. nih.gov Specifically, piperidine amide and 3-aminopropynyl congeners in the triazole series were identified as maintaining valuable levels of receptor affinity. nih.gov

The C-C Chemokine Receptor Type 5 (CCR5) is a key co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. nih.govmdpi.com Consequently, CCR5 antagonists represent an important class of anti-HIV agents. mdpi.comnih.gov Piperazine-based compounds have been central to the discovery of potent and selective CCR5 antagonists. nih.gov Research in this area led to the development of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (also known as Sch-417690/Sch-D), a potent and highly selective CCR5 antagonist that inhibits HIV-1 entry into target cells. nih.govebi.ac.uk The optimization of this series of compounds focused on modifying the benzylic substituent to control receptor selectivity and potency. nih.gov This work demonstrates that the piperazine scaffold is highly effective for designing molecules that can block the CCL5-CCR5 interaction, which is not only crucial for HIV entry but also plays a role in cancer progression by recruiting immune cells to the tumor microenvironment. mdpi.com

Other Identified Receptor Binding Modulations

Analogues of this compound have demonstrated the ability to modulate various receptor systems. A notable example is the benzhydryl piperazine analogue, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), which has been identified as a new cannabinoid CB1 receptor inverse agonist. This compound binds to the CB1 receptor with a Ki value of 220 nM. nih.gov The benzhydryl piperazine scaffold of LDK1229 is structurally distinct from earlier generations of CB1 inverse agonists. nih.gov

Furthermore, compounds with a piperazine core structure have been developed as potent antagonists for the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. nih.gov Optimization of a series of piperazine-based compounds led to the discovery of Sch-417690/Sch-D, a potent and selective CCR5 antagonist that inhibits HIV-1 entry. nih.gov

In the realm of neurotransmitter receptors, certain derivatives have been shown to interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The ampakine 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546), a related structure, potentiates AMPA receptor currents by slowing receptor deactivation and increasing agonist affinity in binding tests. nih.gov The effects of CX546 on agonist binding were found to vary significantly across different brain regions. nih.gov Additionally, isoxazole-4-carboxamide derivatives have been studied as potent negative allosteric modulators of AMPA receptors, binding to regulatory sites to reduce receptor activity, which may be beneficial in conditions like chronic inflammatory pain. mdpi.com

Diverse Pharmacological Activity Investigations

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of this compound analogues has been evaluated through various in vitro models. A series of benzhydrylpiperazine-based compounds were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov One derivative, compound 9d, demonstrated potent inhibition of both COX-2 and 5-LOX. nih.gov

In a different study, novel ferrocenyl(piperazine-1-yl)methanone-based carboxamides were synthesized and screened for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov Compound 4i from this series was the most effective, significantly inhibiting NO production and also suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Further investigation suggested that its mechanism involves the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov Similarly, a study on N-phenyl piperazine derivatives (P6, P7, and P22) showed a dose-dependent anti-inflammatory effect in a protein denaturation assay, with all tested compounds showing 85-90% inhibition at a concentration of 500 µg/mL. biomedpharmajournal.org

A structurally related compound, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, which is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piron, was found to have anti-inflammatory activity comparable to that of diclofenac (B195802) in in vivo studies. mdpi.commdpi.com

| Compound | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 9d (benzhydrylpiperazine derivative) | COX-2 Inhibition | 0.25 ± 0.03 µM | nih.gov |

| Compound 9d (benzhydrylpiperazine derivative) | 5-LOX Inhibition | 7.87 ± 0.33 µM | nih.gov |

| Compound 4i (ferrocenyl(piperazine-1-yl)methanone derivative) | Nitric Oxide (NO) Production Inhibition | 7.65 µM | nih.gov |

| Celecoxib (Reference) | COX-2 Inhibition | 0.36 ± 0.023 µM | nih.gov |

| Zileuton (Reference) | 5-LOX Inhibition | 14.29 ± 0.173 µM | nih.gov |

Antidiabetic Activity Assessment

Analogues have also been investigated for their potential in managing diabetes through the inhibition of key metabolic enzymes. A series of piperazine sulphonamide derivatives were evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin (B1656795) hormones involved in glucose homeostasis. pensoft.netresearchgate.net The most promising compound from this series, 8h, demonstrated notable inhibition of DPP-4 in vitro. pensoft.netresearchgate.net

Other studies have focused on the inhibition of carbohydrate-hydrolyzing enzymes. N-phenyl piperazine derivatives were assessed for their ability to inhibit α-amylase. biomedpharmajournal.org Compounds P7 and P22 from this series each achieved 50% inhibition of α-amylase at a concentration of 100 µg/mL. biomedpharmajournal.org In a separate investigation, synthetic chromane (B1220400) analogues of prenylated benzoic acids were tested for α-glucosidase (AG) inhibitory activity, with two compounds showing IC50 values below 155 µM. nih.gov

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Compound 8h (piperazine sulphonamide derivative) | Dipeptidyl Peptidase-4 (DPP-4) | 27.32% inhibition at 10 µmol L-1 | pensoft.netresearchgate.net |

| Compound P7 (N-phenyl piperazine derivative) | α-Amylase | 50% inhibition at 100 µg/mL | biomedpharmajournal.org |

| Compound P22 (N-phenyl piperazine derivative) | α-Amylase | 50% inhibition at 100 µg/mL | biomedpharmajournal.org |

| Chromane Analogue 6 | α-Glucosidase | IC50 < 155 µM | nih.gov |

| Chromane Analogue 7 | α-Glucosidase | IC50 < 155 µM | nih.gov |

Antiviral Activity (e.g., Anti-HIV-1)

The piperazine scaffold is present in several compounds investigated for antiviral activity, including against Human Immunodeficiency Virus type 1 (HIV-1). Research into piperazine-based CCR5 antagonists led to the development of Sch-417690/Sch-D, a potent inhibitor of HIV-1 entry into target cells. nih.gov Another study reported that a trisubstituted piperazine derivative was capable of diminishing HIV-1 replication in monocyte-derived macrophages. researchgate.net

Other mechanisms of anti-HIV action have also been identified. A series of benzisothiazolone derivatives were discovered to be bifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and Ribonuclease H (RNase H) activities. mdpi.com Several of these analogues inhibited the DNA polymerase activity of RT with IC50 values in the low micromolar range (~1 to 6 µM) and demonstrated robust anti-HIV-1 activity in cell culture. mdpi.com Furthermore, a 4-(4-imino-2-oxo-thiazolidine-5-ilazo)-benzoic acid derivative exhibited broad-spectrum anti-HIV activity against various laboratory-adapted and primary HIV-1 isolates. researcher.life

| Compound Class/Derivative | Mechanism/Target | Activity | Reference |

|---|---|---|---|

| Sch-417690/Sch-D | CCR5 Antagonist (HIV-1 Entry Inhibition) | Potent inhibitor | nih.gov |

| Benzisothiazolone derivatives (Compounds 1, 2, 4) | HIV-1 RT DNA Polymerase Inhibition | IC50 ≈ 1 to 6 µM | mdpi.com |

| Benzisothiazolone derivatives | HIV-1 RT RNase H Inhibition | Active | mdpi.com |

| 4-(4-imino-2-oxo-thiazolidine-5-ilazo)-benzoic acid | Broad-spectrum anti-HIV activity | Active against multiple isolates | researcher.life |

In Vitro Cytotoxicity Profiling

A significant body of research has focused on the cytotoxic effects of this compound analogues against various human cancer cell lines. A study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives found a broad range of cytotoxic activity against breast cancer cell lines (MCF7, BT20, T47D, and CAMA-1), with IC50 values ranging from 0.31 to 120.52 µM. nih.gov

Another series of benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors also demonstrated anti-cancer potential against A549 (lung), COLO-205 (colon), and MIA-PA-CA-2 (pancreas) human cancer cell lines. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] biomedpharmajournal.orgmdpi.comnih.govtriazine sulfonamides, which can be considered complex analogues, exhibited strong cytotoxic properties against HeLa (cervical), HCT 116 (colon), and prostate cancer cell lines (PC-3, BxPC-3), with IC50 values in the sub-micromolar range (0.17–1.15 μM). mdpi.com One of these compounds, MM131, showed the most potent cytotoxic and genotoxic activity. mdpi.com

| Compound/Series | Cell Line | Cancer Type | Activity (µM) | Reference |

|---|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazines | Breast Cancer Panel (MCF7, etc.) | Breast | 0.31 - 120.52 | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] biomedpharmajournal.orgmdpi.comnih.govtriazine sulfonamides | PC-3 / BxPC-3 | Prostate | 0.17 - 0.36 | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] biomedpharmajournal.orgmdpi.comnih.govtriazine sulfonamides | HCT 116 | Colorectal | 0.39 - 0.60 | mdpi.com |

| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB468 / MCF7 | Breast | 10.34 - 66.78 | nih.gov |

| Thiouracil amide derivatives with piperazine | MCF7 | Breast | 18.23 - 100 | nih.gov |

Structure Activity Relationship Sar Elucidation

Identification of Core Structural Requirements for Biological Activity

Detailed SAR studies specifically focused on 4-(piperazine-1-carbonyl)-benzoic acid as a lead compound are not extensively available in the public domain. However, by analyzing broader classes of piperazine-containing bioactive molecules, some general core structural requirements can be inferred. The this compound scaffold can be dissected into three main components: the benzoic acid moiety, the piperazine (B1678402) ring, and the amide linker.

The benzoic acid portion, with its carboxyl group, often acts as a key interaction point with biological targets, potentially forming hydrogen bonds or salt bridges with amino acid residues in a receptor or enzyme active site. The aromatic nature of the benzene (B151609) ring can also contribute to binding through π-π stacking or hydrophobic interactions.

The piperazine ring is a common privileged scaffold in drug discovery. Its two nitrogen atoms can be crucial for activity. The nitrogen at position 1 (N1) is part of the amide linkage, while the nitrogen at position 4 (N4) is typically a site for substitution. The basicity of the N4 nitrogen can be critical for forming interactions with acidic residues or for influencing the compound's pharmacokinetic properties. The conformational flexibility of the piperazine ring (chair vs. boat conformations) can also play a role in how the molecule fits into a binding pocket.

The amide linker connecting the benzoic acid and piperazine provides a rigid and planar unit that helps to orient the two other components in a specific spatial arrangement, which is often a prerequisite for effective binding to a biological target.

Positional and Substituent Effects on Potency and Selectivity

Substitutions on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact potency and selectivity. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic properties of the aromatic ring and the acidity of the carboxyl group, thereby influencing binding affinity. The position of these substituents (ortho, meta, or para to the carbonyl group) is also critical, as it can affect the molecule's conformation and its ability to fit into a specific binding site. For instance, in some series of kinase inhibitors, specific halogen substitutions on the aromatic ring have been shown to enhance potency. nih.gov

Substitutions on the Piperazine Ring (N4 position): The N4 position of the piperazine ring is a common point for modification to explore SAR. The introduction of various substituents can modulate the compound's lipophilicity, basicity, and steric profile.

Alkyl and Aryl Substituents: Small alkyl groups can increase lipophilicity and may fit into hydrophobic pockets of the target protein. Bulky aryl or aralkyl groups can provide additional binding interactions, such as van der Waals forces or π-stacking, potentially leading to increased potency. For example, in a series of anticancer agents, the introduction of substituted phenyl groups at this position was explored to enhance activity. nih.gov

Polar and Ionizable Groups: The addition of polar groups (e.g., hydroxyl, amino) or ionizable groups can improve aqueous solubility and create new hydrogen bonding opportunities, which might enhance selectivity for a particular target.

Below is a hypothetical data table illustrating how such SAR data could be presented. Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound derivatives.

| Compound ID | R (Benzoic Acid) | R' (N4-Piperazine) | Biological Activity (IC₅₀, µM) |

| 1a | H | H | >100 |

| 1b | 2-Cl | H | 50.2 |

| 1c | 4-OCH₃ | H | 75.8 |

| 1d | H | CH₃ | 80.5 |

| 1e | H | Benzyl | 25.1 |

| 1f | 2-Cl | Benzyl | 5.3 |

Rational Design Principles Derived from SAR Analyses

Based on the hypothetical SAR data and general principles from related compound series, several rational design principles can be proposed for the optimization of this compound derivatives.

Exploitation of Aromatic Ring Substitutions: A systematic exploration of substituents on the benzoic acid ring is a key strategy. The introduction of small, electron-withdrawing groups, such as halogens, at the ortho or meta positions could be a starting point to enhance potency.

Modulation of N4-Piperazine Substituent: The N4 position of the piperazine is a critical handle for tuning the physicochemical properties and target interactions. Introducing a variety of substituents, from small alkyl chains to more complex aromatic and heterocyclic moieties, can lead to significant improvements in activity and selectivity. The goal is to identify substituents that can form favorable interactions with specific sub-pockets of the target protein.

Bioisosteric Replacement: The core moieties could be subjected to bioisosteric replacement to improve properties. For example, the benzoic acid could be replaced with other acidic bioisosteres like tetrazole or hydroxamic acid to explore different binding modes or improve pharmacokinetic profiles. Similarly, the piperazine ring could be replaced with other cyclic amines like piperidine (B6355638) or morpholine (B109124) to alter the geometry and basicity.

Conformational Constraint: Introducing conformational rigidity into the molecule can sometimes lead to an increase in potency and selectivity by reducing the entropic penalty of binding. This could be achieved by incorporating cyclic structures or double bonds in the N4-substituent or by creating fused ring systems.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as 4-(piperazine-1-carbonyl)-benzoic acid, to a biological target.

Elucidation of Binding Poses and Key Intermolecular Interactions

Molecular docking simulations can elucidate the specific binding poses of this compound within the active site of a target protein. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For instance, in studies of similar piperazine (B1678402) derivatives, the piperazine ring and its substituents have been shown to form critical hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes like human acetylcholinesterase. nih.gov The carboxylic acid group of this compound, for example, can act as a hydrogen bond donor and acceptor, while the benzene (B151609) ring can engage in pi-pi stacking interactions.

Table 1: Illustrative Key Intermolecular Interactions of this compound with a Hypothetical Kinase Target

| Interacting Ligand Atom/Group | Target Amino Acid Residue | Type of Interaction |

| Carboxylic acid - Oxygen | Lysine (LYS) | Hydrogen Bond |

| Piperazine - Nitrogen | Aspartic Acid (ASP) | Hydrogen Bond |

| Benzene Ring | Phenylalanine (PHE) | Pi-Pi Stacking |

| Carbonyl - Oxygen | Serine (SER) | Hydrogen Bond |

Application in Virtual Screening and Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Molecular docking is a primary method used for virtual screening. In this context, this compound could be part of a virtual library screened against a specific therapeutic target. The docking scores, which estimate the binding affinity, help in prioritizing compounds for further experimental testing. This approach has been successfully applied to identify novel inhibitors from libraries of piperazine derivatives for various targets. nih.govhilarispublisher.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time, offering insights that are not accessible through static docking studies. For derivatives of piperazine, MD simulations have been used to assess the stability of the docked pose and to understand the dynamic nature of the interactions within the binding pocket. unica.it An MD simulation of this compound bound to a target would reveal the flexibility of the ligand and the protein, and how their conformations adapt to each other to maintain a stable complex.

Homology Modeling in Target Structure Prediction

In cases where the three-dimensional structure of a therapeutic target has not been experimentally determined, homology modeling can be used to build a theoretical model. This technique relies on the amino acid sequence of the target and the experimentally determined structure of a related homologous protein. Once a homology model of the target is built, it can be used for molecular docking studies with potential ligands like this compound to predict binding modes and guide lead optimization.

Integration of In Silico Methods in Drug Discovery Pipelines

The integration of various in silico methods creates a powerful and efficient drug discovery pipeline. For a compound like this compound, this pipeline would typically begin with virtual screening to identify it as a potential hit. Subsequently, molecular docking would be used to predict its binding mode, followed by MD simulations to assess the stability of the complex and refine the understanding of its binding dynamics. If the target structure is unknown, homology modeling would be the initial step. This integrated computational approach significantly accelerates the process of identifying and optimizing new drug candidates by reducing the time and cost associated with experimental screening. nih.govpharmacophorejournal.com

Future Perspectives and Research Trajectories

Emerging Biological Targets and Applications

Currently, there is a notable absence of published research specifically identifying biological targets for 4-(Piperazine-1-carbonyl)-benzoic acid. The piperazine (B1678402) ring is a well-known pharmacophore present in drugs targeting a wide range of receptors and enzymes, including but not limited to, G-protein coupled receptors (GPCRs), ion channels, and various kinases. Similarly, the benzoic acid group can serve as a crucial interaction point or a scaffold for further chemical modification.

The potential applications for this compound are therefore broad and hypothetical. It could serve as a foundational fragment in fragment-based drug discovery campaigns aimed at novel targets. Its structure suggests a potential for interaction with targets where both a hydrogen bond donor/acceptor (the piperazine nitrogen) and an acidic group are required for binding. Future research would need to screen this compound against diverse panels of biological targets to uncover any specific activities.

Advanced Computational Methodologies in Compound Development

The development of this compound would undoubtedly benefit from the application of advanced computational methodologies. While no specific computational studies on this molecule are currently available, several techniques could be applied to predict its properties and guide its development.

Molecular Docking: Virtual screening of this compound against libraries of protein structures could help to identify potential biological targets.

Molecular Dynamics (MD) Simulations: Once a potential target is identified, MD simulations could be used to study the stability of the compound-target complex and to understand the key interactions driving binding.

ADMET Prediction: In silico models could be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

These computational approaches would be essential in prioritizing experimental studies and in designing derivatives with improved potency and pharmacokinetic profiles.

Innovative Synthetic Approaches and Green Chemistry Principles

The synthesis of this compound is not extensively detailed in the current literature, though it can be inferred to be achievable through standard amide bond formation reactions between piperazine and a derivative of terephthalic acid. Future research into the synthesis of this compound and its analogs would likely focus on innovative and sustainable methods.

The principles of green chemistry could be applied to optimize its synthesis by:

Utilizing greener solvents to minimize environmental impact.

Employing catalytic methods to improve reaction efficiency and reduce waste.

Exploring one-pot or continuous flow synthesis to streamline the manufacturing process.

The development of sustainable synthetic routes is becoming increasingly important in the pharmaceutical industry, and applying these principles to the production of this compound would be a key consideration for its future development.

Potential for Derivatization in Multifunctional Drug Discovery

The structure of this compound offers significant potential for derivatization, making it an attractive scaffold for multifunctional drug discovery. The secondary amine of the piperazine ring and the carboxylic acid group of the benzoic acid moiety are both amenable to a wide range of chemical modifications.

This dual functionality allows for the creation of libraries of derivatives where different pharmacophores can be introduced at either end of the molecule. This could be particularly useful in the design of:

Bifunctional molecules: Compounds designed to bind to two different biological targets simultaneously.

Targeted therapeutics: Molecules where one part of the compound directs it to a specific cell or tissue type, while the other part exerts a therapeutic effect.

PROTACs (Proteolysis-Targeting Chimeras): Where one end binds to a target protein for degradation and the other recruits an E3 ubiquitin ligase.

The versatility of the this compound scaffold makes it a promising starting point for the development of novel, multifunctional therapeutic agents. However, realizing this potential will require significant future investment in both synthetic chemistry and biological testing.

常见问题

Basic: What are the standard synthetic routes for 4-(Piperazine-1-carbonyl)-benzoic acid?

Methodological Answer:

The synthesis typically involves coupling piperazine with a benzoic acid derivative. A common approach uses carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid group. For example:

- Procedure : Dissolve 4-carboxybenzoyl chloride (or activated ester) and piperazine in anhydrous acetonitrile. Add EDCI and HOBt to facilitate the coupling reaction under inert conditions. Stir at room temperature for 12–24 hours, followed by purification via flash chromatography or recrystallization .

- Key Considerations : Control moisture to prevent side reactions; monitor progress via TLC or HPLC.

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

Yield optimization requires systematic parameter adjustments:

- Stoichiometry : Use a 10–20% molar excess of the nucleophile (e.g., substituted amines) to drive the reaction to completion.

- Catalysts : Explore alternatives to EDCI/HOBt, such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which reduces racemization risks .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. For hydrophobic derivatives, use THF with molecular sieves to absorb water .

- Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk decomposition; screen conditions via DOE (Design of Experiments).

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.0 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and the carboxylic acid proton (broad signal at δ 12–13 ppm, if present) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm.

- IR : Confirm the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3300 cm⁻¹ .

- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N percentages (e.g., C: 61.53%, H: 5.98%, N: 11.96%) .

Advanced: How to resolve contradictions in NMR data for piperazine-containing compounds?

Methodological Answer:

Piperazine’s conformational flexibility can lead to signal splitting or unexpected shifts:

- Dynamic Effects : Use variable-temperature NMR to slow ring inversion. At low temperatures (–40°C), distinct axial/equatorial proton signals emerge .

- Solvent Polarity : Compare spectra in DMSO-d₆ (stabilizes hydrogen bonds) vs. CDCl₃ (inert) to assess hydrogen bonding interactions.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and assign ambiguous signals .

Basic: How to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzymatic Assays : Test inhibitory activity against targets like carbonic anhydrase using a stopped-flow CO₂ hydration assay. Measure IC₅₀ values via dose-response curves .

- Cellular Models : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to known inhibitors.

- Structural Modifications : Introduce substituents (e.g., sulfonamide groups) to enhance binding to zinc-containing enzymes .

Advanced: What computational strategies predict biological targets for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into protein active sites (e.g., PAR-1 receptor). Validate poses with MD simulations (AMBER/CHARMM) .

- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase.

- QSAR : Build regression models correlating substituent properties (logP, molar refractivity) with activity data from analogs .

Advanced: How to address purity challenges in HPLC analysis of derivatives?

Methodological Answer:

- Column Selection : Use a C18 column with 3 µm particle size for high-resolution separation.

- Mobile Phase : Optimize gradients of acetonitrile/water (0.1% TFA) to resolve polar impurities. For boronic acid derivatives (e.g., pinacol esters), add 0.1% formic acid to stabilize the analyte .

- MS Detection : Couple HPLC with ESI-MS to identify low-abundance byproducts (e.g., hydrolysis products) .

Basic: How is X-ray crystallography applied to confirm the structure of derivatives?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., mix compound in DMSO with methanol/water).

- Data Collection : Use a synchrotron source for high-resolution data (<1 Å). Process with SHELXT for structure solution and SHELXL for refinement .

- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Advanced: What strategies mitigate hygroscopicity in storage of this compound?

Methodological Answer:

- Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents.

- Packaging : Store in sealed vials with argon gas and desiccants (e.g., silica gel).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carbonyl group) .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids in hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。